molecular formula C15H16N2O3 B12532134 4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrole-2-propionamide CAS No. 667870-70-4

4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrole-2-propionamide

Cat. No.: B12532134
CAS No.: 667870-70-4
M. Wt: 272.30 g/mol
InChI Key: HVWJGMCMKAILER-UHFFFAOYSA-N
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Description

4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrole-2-propionamide is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a benzoyl group, a hydroxy group, and a propionamide moiety attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrole-2-propionamide can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrole-2-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrole-2-propionamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrole-2-propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its distinct structure allows for diverse applications in various fields of research and industry.

Properties

CAS No.

667870-70-4

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-(4-benzoyl-1-methylpyrrol-2-yl)-N-hydroxypropanamide

InChI

InChI=1S/C15H16N2O3/c1-17-10-12(9-13(17)7-8-14(18)16-20)15(19)11-5-3-2-4-6-11/h2-6,9-10,20H,7-8H2,1H3,(H,16,18)

InChI Key

HVWJGMCMKAILER-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1CCC(=O)NO)C(=O)C2=CC=CC=C2

Origin of Product

United States

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